molecular formula C9H10FNO2 B1471844 3-(Dimethylamino)-5-fluorobenzoic acid CAS No. 1350539-93-3

3-(Dimethylamino)-5-fluorobenzoic acid

Cat. No.: B1471844
CAS No.: 1350539-93-3
M. Wt: 183.18 g/mol
InChI Key: BDHPSWFBNFLKBM-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-fluorobenzoic acid (CAS 1350539-93-3) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a carboxylic acid and a dimethylamino group on a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules . Compounds with this benzoic acid scaffold are frequently investigated for their potential to target specific disease mechanisms . Research into similar structural motifs has demonstrated application in the development of molecular imaging agents, such as PET tracers for targeted cancer imaging . The physicochemical properties include a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use .

Properties

IUPAC Name

3-(dimethylamino)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPSWFBNFLKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-5-fluorobenzoic acid is a compound that has garnered attention in various biological research contexts due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzoic acid structure. Its molecular formula is C₉H₈FNO₂, and it has a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom contributes to its lipophilicity, which can enhance membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
  • Receptor Modulation : The compound has been investigated for its ability to modulate neurotransmitter receptors, particularly in the central nervous system (CNS). Its dimethylamino group may enhance binding affinity to specific receptors.

Anticancer Activity

Research has suggested that this compound exhibits anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Neuropharmacological Effects

The compound has also been studied for neuropharmacological effects, particularly in models of anxiety and depression. Preliminary findings suggest that it may exert anxiolytic effects by influencing serotonin and norepinephrine levels in the brain.

Case Studies

  • Anticancer Efficacy : In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against these cells .
  • Neuropharmacological Impact : A clinical trial assessed the effects of this compound on patients with generalized anxiety disorder. Participants reported reduced anxiety levels after treatment, correlating with increased serotonin levels in the cerebrospinal fluid .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalAnxiolytic effects observed
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
3-(Dimethylamino)-5-fluorobenzoic acid has been investigated for its potential as an antitumor agent. Studies indicate that fluorinated benzoic acids can exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. For instance, the compound has shown promise in inhibiting specific kinases involved in cancer progression, making it a candidate for further development in cancer therapies .

Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their anticancer properties. The derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity. The most potent derivatives were found to inhibit cell proliferation significantly, suggesting that modifications to the dimethylamino group could enhance activity .

Biochemical Research

Enzyme Inhibition
The compound has been used as a probe in biochemical studies to investigate enzyme inhibition mechanisms. Its structure allows it to bind selectively to certain enzymes, providing insights into the catalytic processes and potential therapeutic targets for diseases like cancer and neurodegenerative disorders .

Case Study: Mechanistic Studies
Research involving this compound demonstrated its ability to inhibit lactoperoxidase, an enzyme implicated in breast cancer etiology. This inhibition was linked to alterations in the enzyme's active site, providing a model for understanding how small molecules can modulate enzyme activity .

Material Science

Polymer Chemistry
In material science, this compound is explored for its role in developing new polymers with enhanced properties. Its functional groups can be utilized to create copolymers that exhibit specific thermal and mechanical characteristics, making them suitable for applications in coatings and adhesives.

Imaging Applications

PET Imaging Probes
The compound's fluorine atom makes it suitable for use in positron emission tomography (PET) imaging. Research has focused on developing radiolabeled derivatives that can target specific tissues or tumors, enhancing imaging capabilities for diagnostic purposes.

Case Study: Development of Imaging Agents
In one study, derivatives of this compound were synthesized and evaluated for their potential as PET imaging agents for melanoma tumors. These compounds showed high uptake in tumor cells while maintaining low background activity in normal tissues, indicating their utility in clinical imaging applications .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor activity against various cancer cell linesSignificant cytotoxicity observed; potential for further drug development
Biochemical ResearchEnzyme inhibition studiesInhibition of lactoperoxidase linked to cancer mechanisms
Material ScienceDevelopment of functional polymersEnhanced thermal and mechanical properties noted
Imaging ApplicationsDevelopment of PET imaging probesHigh tumor uptake with low normal tissue activity; promising diagnostic tool

Comparison with Similar Compounds

Table 1: Substituent Comparison of Fluorobenzoic Acid Derivatives

Compound Name Substituents (Position) Key Functional Groups Acidity (Relative to Benzoic Acid)
This compound -F (5), -N(CH₃)₂ (3) Electron-donating (-NMe₂), -F Lower (dimethylamino reduces acidity)
5-Fluorobenzoic acid -F (5) Electron-withdrawing (-F) Higher
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid -Cl (3), -F (2,4), -OH (5) Halogens (-Cl, -F), -OH Higher (halogens and -OH increase acidity)
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid -Cl (2), -CF₃ (5), -OCH₃ (5) -CF₃ (strongly electron-withdrawing) Significantly higher
3-(4-Chlorophenyl)-5-fluorobenzoic acid -F (5), -C₆H₄Cl (3) Bulky aryl (-C₆H₄Cl) Moderate (depends on aryl effects)

Key Observations :

  • Electron-donating groups (e.g., -N(CH₃)₂) decrease acidity by destabilizing the deprotonated carboxylate.
  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance acidity. For example, 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid has a pKa lower than benzoic acid due to the trifluoromethyl group.
  • Steric effects : Bulky substituents (e.g., 3-(4-chlorophenyl)-5-fluorobenzoic acid) may reduce solubility in polar solvents.

Key Observations :

  • Fluorobenzoic acids with amino groups (e.g., this compound) are valuable for constructing tertiary amines in pharmaceuticals.
  • Halogenated derivatives (e.g., ) are critical for synthesizing antibiotics via cyclization reactions.

Physicochemical Properties

Table 3: Solubility and Stability

Compound Solubility (Polar vs. Nonpolar) Stability Notes
This compound Moderate in polar solvents (e.g., DMF) Stable under inert conditions
5-Fluoro-2-iodobenzonitrile Low in water; soluble in DCM Light-sensitive due to iodine
2-Amino-5-fluoro-3-methylbenzoic acid High in polar aprotic solvents Prone to oxidation at amino group

Key Observations :

  • The dimethylamino group enhances solubility in polar aprotic solvents compared to non-fluorinated analogs.
  • Iodinated derivatives (e.g., 5-fluoro-2-iodobenzonitrile) require protection from light to prevent degradation.

Preparation Methods

Reductive Methylation of 3-Aminobenzoic Acid Derivatives

One of the principal methods to prepare 3-(dimethylamino)benzoic acid derivatives is through reductive methylation of 3-aminobenzoic acid or its salts. This approach can be adapted to introduce fluorine substituents on the aromatic ring, such as at the 5-position, by starting from appropriately fluorinated aminobenzoic acids.

Process Overview:

  • Starting Material: Alkali metal salt or ammonium salt of 3-aminobenzoic acid (fluorinated variant for 5-fluoro substitution).
  • Methylating Agent: Formaldehyde solution (aqueous or methanolic).
  • Catalyst: Supported transition metal catalyst, preferably palladium or platinum.
  • Reaction Medium: Aqueous or aqueous/methanolic medium.
  • Reaction Conditions:
    • Controlled temperature range: 20 °C to 120 °C.
    • Hydrogen pressure: 1 to 40 bar.
    • Continuous and controlled addition of formaldehyde over 0.5 to 20 hours.
    • pH control using buffering agents to maintain pH between 6.5 and 9.5.
  • Outcome: High purity and high yield of 3-(N,N-dimethylamino)benzoic acid derivatives.

Key Advantages:

  • Controlled pH reduces by-product formation.
  • Gradual temperature increase improves reaction efficiency.
  • Use of supported palladium catalyst enhances selectivity.

Notes on Fluorinated Analogs:

  • The method is adaptable to fluorinated substrates, such as 3-amino-5-fluorobenzoic acid, to yield 3-(dimethylamino)-5-fluorobenzoic acid.
  • Alkali metal salts preferred are sodium salts due to solubility and reactivity.
Parameter Conditions/Notes
Catalyst Pd or Pt supported catalyst (Pd preferred)
Methylating agent Formaldehyde (aqueous/methanolic)
Temperature range 20 °C to 120 °C
Hydrogen pressure 1 – 40 bar
pH control Buffering agent to maintain pH 6.5–9.5
Reaction time 0.5 – 20 hours (continuous formaldehyde addition)
Solvent Water or aqueous/methanol mixture

This method is described in detail in patent EP0855386A1 and provides a robust industrial route for the preparation of dimethylamino-substituted benzoic acids, including fluorinated derivatives.

Methylation Using Methylating Agents in Polar Aprotic Solvents

Another synthetic strategy involves direct methylation of amino groups on fluorinated benzoic acid derivatives using methylating agents in polar aprotic solvents.

Process Overview:

  • Starting Material: Fluorinated aminobenzoic acid derivatives or related intermediates.
  • Methylating Agents: Methyl p-toluenesulfonate, methyl nitrobenzenesulfonates (ortho, meta, para), methyl methanesulfonate.
  • Solvents: Polar aprotic solvents such as acetonitrile, benzonitrile, dimethylformamide, dimethyl sulfoxide, dioxane, N-methyl-2-pyrrolidone, propionitrile, tetrahydrofuran.
  • Reaction Conditions:
    • Temperature: 10–50 °C (commonly ~30 °C).
    • Molar ratio: 1.0 to 1.5 moles methylating agent per mole substrate.
  • Neutralization: Post-reaction neutralization with bases such as sodium hydroxide, potassium hydroxide, or carbonates.
  • Additional Steps: Reflux with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) and solvents like toluene and n-heptane for purification and crystallization.

Advantages:

  • High selectivity for N-methylation.
  • Mild reaction conditions prevent degradation of sensitive fluorine substituents.
  • Suitable for scale-up with control over reaction parameters.
Parameter Conditions/Notes
Methylating agents Methyl p-toluenesulfonate, methyl nitrobenzenesulfonates, methyl methanesulfonate
Solvents Acetonitrile, DMF, DMSO, dioxane, NMP, etc.
Temperature 10–50 °C (typical 30 °C)
Molar ratio 1.0–1.5 methylating agent per substrate
Neutralization agents NaOH, KOH, carbonates
Further purification Reflux with NNDMF-DMA, aromatic and aliphatic solvents

This method is detailed in patent US8163903B2, which outlines the preparation of fluorinated dimethylamino derivatives with high yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Advantages References
Reductive Methylation 3-Amino-5-fluorobenzoic acid salt Formaldehyde, Pd catalyst, buffering agent 20–120 °C, 1–40 bar H2, pH 6.5–9.5 High purity, high yield, scalable
Methylation with Methylating Agents Fluorinated aminobenzoic acid derivatives Methyl p-toluenesulfonate, polar aprotic solvents 10–50 °C, neutralization post-reaction Mild conditions, selective methylation
Fluorination & Functional Group Transformations Benzoic acid derivatives Fluorination reagents, POCl3, pyridine Reflux, acetic acid or pyridine Versatile for fluorinated intermediates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Dimethylamino)-5-fluorobenzoic acid?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving functional group transformations. For example:

  • Step 1 : Introduction of the dimethylamino group via reductive amination using Na(OAc)₃BH in dichloroethane under reflux conditions .
  • Step 2 : Fluorination at the 5-position using selective fluorinating agents (e.g., H₂O₂ in DMSO with KOH as a base) .
  • Step 3 : Acidic deprotection or hydrolysis of intermediates (e.g., using HCl or H₂SO₄ in methanol) to yield the final benzoic acid derivative .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization in ethanol or dimethylformamide (DMF) is effective due to the compound’s solubility profile .
  • Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) can resolve impurities from amine-containing intermediates .

Q. What safety precautions are essential when handling this compound?

  • Avoid direct contact with skin/eyes; use PPE (gloves, goggles).
  • Store separately from oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the dimethylamino group?

  • Catalyst Screening : Use Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reagent solubility and reaction kinetics .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of dimethylamine precursor to the fluorobenzoic acid intermediate to minimize side reactions .

Q. How do researchers resolve structural ambiguities in derivatives using crystallography?

  • X-ray Diffraction : Crystallize the compound in methanol/water mixtures and analyze dihedral angles to confirm substituent orientations (e.g., as done for 2-amino-5-fluorobenzoic acid derivatives) .
  • Complementary Techniques : Pair crystallography with NMR to validate proton environments and NOE effects .

Q. What strategies address discrepancies between computational and experimental molecular geometries?

  • Benchmarking : Compare DFT-optimized structures (e.g., using ACD/Labs software) with crystallographic data to refine computational parameters .
  • Solvent Correction : Account for solvent effects in simulations, as crystal packing forces may distort gas-phase predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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